2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone
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Overview
Description
2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone is an organic compound known for its interesting chemical properties and wide range of applications in scientific research. This compound contains bromine, sulfur, oxygen, and a combination of aromatic rings, making it a versatile molecule in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone typically involves a multi-step process. The first step often starts with the bromination of 1-[4-(phenylsulfonyl)phenyl]ethanone. This reaction is typically carried out using bromine or a bromine source like N-bromosuccinimide in an organic solvent such as carbon tetrachloride or dichloromethane. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound may be carried out in large reactors with optimized conditions to ensure high yield and purity. Common industrial methods might involve continuous flow systems, where reactants are continuously added and products are removed, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Reduction: : It can be reduced to remove the bromine atom and form 1-[4-(phenylsulfonyl)phenyl]ethanol.
Oxidation: : The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions: Common reagents used with this compound include strong nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve solvents such as tetrahydrofuran or acetonitrile and are conducted at various temperatures depending on the desired reaction.
Major Products: The major products from reactions involving this compound depend on the type of reaction. For nucleophilic substitution, products might include compounds where the bromine atom is replaced by a different functional group. Reduction reactions yield alcohol derivatives, while oxidation can produce sulfone derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block for creating new compounds.
Biology: Biologically, this compound is often used in studies involving enzyme inhibition due to its structural properties that allow it to bind to active sites of certain enzymes.
Medicine: In medicinal research, this compound is investigated for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Industrially, this compound is used in the manufacture of pharmaceuticals and agrochemicals. Its reactivity and structural features make it suitable for producing a variety of commercial products.
Mechanism of Action
The mechanism by which 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone exerts its effects involves the interaction of the bromine and sulfonyl groups with molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic activity. Pathways involved might include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds:
2-Bromo-1-phenylethanone
1-[4-(Methylsulfonyl)phenyl]-2-bromoethanone
1-(Phenylsulfonyl)ethanone
Uniqueness: What sets 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone apart is its combination of a bromine atom with a sulfonyl group attached to an aromatic system
That’s a comprehensive dive into this compound. It's quite the mouthful, but the intricacies and applications of such compounds are what makes chemistry endlessly fascinating. Cheers!
Properties
CAS No. |
4779-37-7 |
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Molecular Formula |
C14H11BrO3S |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C14H11BrO3S/c15-10-14(16)11-6-8-13(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
AQQNYOUDJMZJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
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